molecular formula C10H17ClN2O4 B589574 N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol CAS No. 1151863-28-3

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol

Cat. No.: B589574
CAS No.: 1151863-28-3
M. Wt: 264.706
InChI Key: SIXRARYYNKAYNN-RQJHMYQMSA-N
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Description

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol is a chiral organic compound that has garnered interest in various fields of scientific research. It is known for its unique structural features, which include a tert-butoxycarbonyl protecting group, an amino group, a chloro substituent, and an isoxazole ring. This compound is utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Final Assembly: The protected amino group and the chloro-substituted isoxazole are coupled under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and activators.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the amino group can form hydrogen bonds, while the isoxazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol: Unique due to its specific combination of functional groups and chiral centers.

    N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazolepropane: Similar structure but with a different alkyl chain length.

    N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazolebutane: Another analog with a varying alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. Its chiral centers and functional groups make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXRARYYNKAYNN-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)[C@@H]1CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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